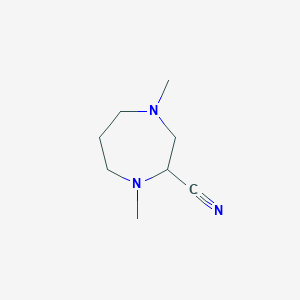
Clorhidrato de 2-(3,5-dimetilfenil)pirrolidina
Descripción general
Descripción
2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803595-87-0 . It has a molecular weight of 211.73 . This compound is a solid at room temperature .
Synthesis Analysis
The compound is a key intermediate in the synthesis of aticaprant . It can be effectively prepared via a recycle process of resolution/racemization .Molecular Structure Analysis
The linear formula of 2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is C12H18ClN . The Inchi Code is 1S/C12H17N.ClH/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 .Physical And Chemical Properties Analysis
2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 211.73 .Aplicaciones Científicas De Investigación
Farmacología: Síntesis Enantioselectiva
El anillo de pirrolidina, una estructura central en muchos compuestos biológicamente activos, es crucial en la síntesis enantioselectiva de productos farmacéuticos . La estereoisomería del anillo de pirrolidina permite la creación de moléculas de fármacos quirales, lo que puede afectar significativamente la eficacia y el perfil de seguridad de los fármacos .
Síntesis Orgánica: Desarrollo de Catalizadores
En síntesis orgánica, el “Clorhidrato de 2-(3,5-dimetilfenil)pirrolidina” se puede utilizar para desarrollar catalizadores para reacciones como las reacciones de ene y la alfa-sulfenilación de aldehídos . Estos catalizadores son valiosos para construir moléculas orgánicas complejas con alta precisión.
Química Medicinal: Descubrimiento de Fármacos
El compuesto juega un papel en el descubrimiento de fármacos como un andamiaje versátil. Su incorporación en nuevas moléculas puede conducir al desarrollo de fármacos con perfiles de actividad selectivos, abordando la necesidad de especificidad en los agentes terapéuticos .
Investigación Química: Síntesis de Heterociclos
El “this compound” se utiliza en la síntesis de pirrolidinas, un tipo de heterociclo que contiene nitrógeno. Estas estructuras son importantes en el desarrollo de nuevos materiales y productos químicos con propiedades únicas .
Aplicaciones Industriales: Estándares de Referencia
En entornos industriales, este compuesto sirve como un estándar de referencia de alta calidad para pruebas farmacéuticas, lo que garantiza la precisión y confiabilidad de los resultados analíticos .
Química Analítica: Agentes de Resolución Quiral
Debido a su naturaleza quiral, el “this compound” se puede utilizar como un agente de resolución en química analítica para separar enantiómeros, lo cual es crucial para el control de calidad de los productos farmacéuticos .
Ciencia de Materiales: Síntesis de Materiales Funcionales
Las características estructurales del compuesto lo hacen adecuado para la síntesis de materiales funcionales que podrían utilizarse en diversas aplicaciones, incluidos los recubrimientos inteligentes y las superficies sensibles .
Ciencias de la Vida: Estudios Bioquímicos
En las ciencias de la vida, se puede utilizar en estudios bioquímicos para comprender la interacción de moléculas quirales con sistemas biológicos, lo que ayuda en el diseño de mejores fármacos y estrategias terapéuticas .
Mecanismo De Acción
The mechanism of action of 2-(3,5-DMP)HCl is not well understood. It is believed to act as a Lewis acid, which is a type of acid that is capable of forming covalent bonds with electron-rich species. This allows it to act as a catalyst in organic reactions. It is also believed to act as a proton donor, which is a type of acid that can donate protons to electron-rich species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-DMP)HCl are not well understood. It is believed to have an effect on the metabolism of certain compounds, such as nucleic acids and proteins. It is also believed to have an effect on the transport of certain compounds, such as sugars and amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3,5-DMP)HCl in laboratory experiments is that it is a relatively inexpensive reagent. It is also easy to handle and store, and it is non-toxic and non-flammable. The main limitation is that it is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on 2-(3,5-DMP)HCl. These include further investigating its mechanism of action, studying its effects on biochemical and physiological processes, and exploring its potential applications in pharmaceuticals, agrochemicals, and dyes. Additionally, research could be conducted on its use as a catalyst in organic reactions, and on its potential use as a proton donor in certain reactions. Finally, research could be conducted on its use in the synthesis of polymers and other organic compounds.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZQRMAVIUWJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-87-0 | |
| Record name | 2-(3,5-dimethylphenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)






